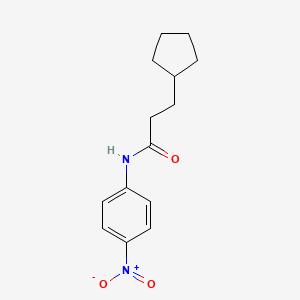
(3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a member of the substituted aniline family, which is widely used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. DFB has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, DFB has been used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The exact mechanism of action of DFB is not fully understood. However, it is known that DFB interacts with specific targets in cells, leading to various biological effects. DFB has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, DFB has been reported to induce apoptosis, a process of programmed cell death, in certain cancer cells.
Biochemical and physiological effects:
DFB has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, DFB has been reported to induce apoptosis, a process of programmed cell death, in certain cancer cells. DFB has also been shown to exhibit antiviral and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, DFB has been extensively studied, and its biological effects are well-documented. However, DFB also has limitations. It is a toxic compound and should be handled with care. Additionally, DFB has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
DFB has several potential future directions for research. One area of interest is the development of DFB-based drugs for the treatment of cancer and viral infections. Additionally, DFB can be used as a building block in the synthesis of various organic compounds, making it a potential candidate for drug discovery studies. Further research is also needed to fully understand the mechanism of action of DFB and its potential applications in various fields.
Conclusion:
In conclusion, (3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB has been extensively studied for its potential applications in the field of medicinal chemistry, and its biological effects are well-documented. Further research is needed to fully understand the mechanism of action of DFB and its potential applications in various fields.
Métodos De Síntesis
DFB can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of DFB involves the reaction of 3,4-difluoronitrobenzene with 2-methyl-4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.
Propiedades
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9-6-11(18(19)20)3-5-14(9)17-8-10-2-4-12(15)13(16)7-10/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVAMWMCYWIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5540446 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)



![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)
![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)

